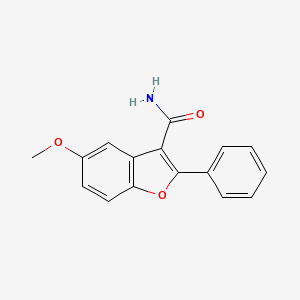

5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide

Descripción

5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide is a benzofuran derivative characterized by a methoxy group at the 5-position, a phenyl group at the 2-position, and a carboxamide moiety at the 3-position of the benzofuran core. Benzofuran derivatives are of significant interest due to their diverse pharmacological activities, including antimicrobial, antitumor, and antiviral properties. While the exact pharmacological profile of this compound requires further study, its structural features align with bioactive benzofuran derivatives reported in the literature .

Propiedades

IUPAC Name |

5-methoxy-2-phenyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-11-7-8-13-12(9-11)14(16(17)18)15(20-13)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMUQFGFJALFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2C(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977987 | |

| Record name | 5-Methoxy-2-phenyl-1-benzofuran-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6241-03-8 | |

| Record name | 5-Methoxy-2-phenyl-1-benzofuran-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using microwave-assisted synthesis (MWI) techniques . These methods are advantageous due to their high yield and fewer side reactions, making them suitable for the production of complex benzofuran ring systems .

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups to the benzofuran ring.

Reduction: This reaction can modify the electronic properties of the compound.

Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzofuran compounds .

Aplicaciones Científicas De Investigación

Chemistry

5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide serves as a building block for the synthesis of more complex molecules. Its structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities, including:

- Anti-tumor properties : Studies have shown its potential to inhibit cancer cell growth.

- Antibacterial effects : It is investigated for developing new antimicrobial agents.

Medicine

The compound is being explored for therapeutic applications, particularly in treating:

- Cancer : Its ability to induce apoptosis in cancer cells has been documented.

- Neurodegenerative diseases : It shows promise in neuroprotection by modulating oxidative stress pathways.

Neuroprotection

In vitro studies demonstrated that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.

Cancer Cell Lines

A series of experiments on A549 lung cancer cells revealed that treatment with this compound led to increased activation of caspase-3, indicating enhanced apoptosis. The compound exhibited a dose-dependent response, with significant growth inhibition observed at concentrations as low as 50 nM.

| Activity Type | Observations |

|---|---|

| Anti-tumor | Induces apoptosis in A549 lung cancer cells; dose-dependent response observed. |

| Neuroprotective | Protects neuronal cells from oxidative stress-induced apoptosis. |

| Antibacterial | Potential for development into new antimicrobial agents based on structural modifications. |

Table 2: IC50 Values for Various Cell Lines

| Cell Line | Compound Concentration (nM) | IC50 (μM) |

|---|---|---|

| A549 (Lung) | 50 | 0.12 |

| MCF7 (Breast) | 100 | 0.57 |

| HCT116 (Colon) | 200 | 0.43 |

Mecanismo De Acción

The mechanism of action of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The table below highlights key structural differences between 5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide and selected analogs:

Key Observations :

- Position 5 Substituents : Methoxy (electron-donating) in the target compound contrasts with chloro/fluoro (electron-withdrawing) in analogs, influencing electronic properties and π-π interactions .

- Position 3 Moieties : Carboxamide offers hydrogen-bonding capability, whereas sulfonyl/sulfinyl groups prioritize steric and electronic effects .

Crystallographic and Conformational Analysis

- Dihedral Angles : Analogs like 5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran exhibit dihedral angles of ~77–78° between the benzofuran core and substituent rings, reducing planarity . In contrast, methoxy groups may enhance planarity due to smaller steric demands.

- π-π Interactions : Compounds with electron-withdrawing groups (e.g., 5-Fluoro derivatives) show centroid–centroid distances of 3.66–3.77 Å in π-stacking, while methoxy-substituted analogs may exhibit stronger interactions due to increased electron density .

Pharmacological Activity

- Antimicrobial Effects: Sulfonyl/sulfinyl derivatives (e.g., 5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran) demonstrate notable antibacterial activity, attributed to their electron-deficient aromatic systems .

- Antitumor Potential: Carboxamide derivatives, such as 6-(Pyrazol-1-yl)-5-cyclopropyl-2-(4-FPh)-benzofuran-3-carboxamide, show enhanced receptor binding due to hydrogen-bonding interactions .

- Bioavailability : The methoxy group in the target compound may improve metabolic stability compared to halogenated analogs, which are prone to dehalogenation .

Actividad Biológica

5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran family, characterized by its unique chemical structure that includes a methoxy group, a phenyl substituent, and a carboxamide functional group. This combination enhances both its solubility and biological activity, making it an intriguing candidate for therapeutic applications, particularly in neuroprotection, anti-tumor, and antibacterial activities.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The presence of the methoxy group contributes to its pharmacological properties, while the carboxamide group enhances its solubility in biological systems.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to modulate biological pathways related to oxidative stress and inflammation, which are critical in neurodegenerative diseases. In vitro studies have demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress.

Anti-Tumor Activity

The compound has also been evaluated for its anti-tumor effects. In various cancer cell lines, it has exhibited potent antiproliferative activity. For instance, studies have reported that it can inhibit cell growth significantly, with some derivatives showing GI values below 1 µM against multiple cancer types.

Antibacterial Properties

This compound has demonstrated antibacterial activity against several strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

The mechanisms underlying the biological activities of this compound are primarily attributed to its interactions with specific molecular targets involved in cellular processes such as:

- DNA Replication : The compound interferes with DNA synthesis, which is crucial for cell proliferation.

- Protein Synthesis : It inhibits the translation process, affecting the production of essential proteins in both cancerous and bacterial cells.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | Methoxy group at C–7 | Neuroprotective, antioxidant | Similar neuroprotective effects |

| 6-Methoxybenzofuran derivatives | Varying substitutions | Anticancer properties | Enhanced activity with methoxy at C–6 |

| 2-Arylbenzofurans | Aryl groups at different positions | Anti-inflammatory effects | Diverse biological profiles |

Case Studies

- Neuroprotection : In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.

- Cancer Cell Lines : A series of experiments conducted on A549 lung cancer cells showed that treatment with varying concentrations of this compound led to increased caspase-3 activation, indicating enhanced apoptosis. The compound exhibited a dose-dependent response with significant growth inhibition observed at concentrations as low as 50 nM.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis typically involves cyclization of substituted phenols with appropriate electrophiles. For example, describes a related synthesis using 4-methoxyphenol and styrene in hexafluoropropan-2-ol as a solvent, with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant . Key optimizations include:

- Solvent choice : Polar aprotic solvents (e.g., hexafluoropropan-2-ol) enhance cyclization efficiency by stabilizing intermediates.

- Oxidation : DDQ or 3-chloroperoxybenzoic acid (used in for sulfonyl group introduction) can oxidize intermediates to form the benzofuran core .

- Purification : Column chromatography with hexane/ethyl acetate gradients (4:1 v/v, as in ) effectively isolates the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxy, phenyl, and carboxamide groups) .

- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .

- HPLC : Purity >95% is achievable via reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer :

- DFT calculations : Optimize the molecular geometry using density functional theory (e.g., B3LYP/6-31G**) and simulate NMR shifts. Compare with experimental data to identify discrepancies caused by solvent effects or conformational flexibility .

- Dynamic NMR : For flexible substituents (e.g., methoxy groups), variable-temperature NMR can detect hindered rotation or tautomerism .

- X-ray crystallography : and highlight the use of single-crystal X-ray diffraction to resolve ambiguities in planararity and dihedral angles (e.g., benzofuran ring planarity with <0.01 Å deviation) .

Q. How can the crystal packing and intermolecular interactions of this compound inform its stability and solubility?

- Methodological Answer :

- Crystal structure analysis : As shown in , π-π stacking between benzofuran and phenyl rings (centroid-centroid distances: 3.66–3.77 Å) and hydrogen bonding (C–H⋯O) dictate packing .

- Solubility prediction : Strong intermolecular interactions (e.g., π-stacking) reduce solubility in non-polar solvents. Use DMSO or DMF for dissolution in biological assays.

- Stability : Hygroscopicity can be minimized by storing crystals under inert atmospheres (<20°C, as in ) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Catalyst optimization : Transition-metal catalysts (e.g., Pd for C–H activation) improve regioselectivity in large-scale reactions .

- Flow chemistry : suggests continuous-flow reactors enhance yield and reduce side reactions (e.g., over-oxidation) .

- Process monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation and adjusts reaction parameters in real time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.